3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
Description
The compound 3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a heterocyclic molecule featuring a benzothiazole moiety linked to an azetidine ring, which is further substituted with an oxazolidine-2,4-dione group. The azetidine ring, a four-membered nitrogen-containing cycle, contributes to conformational constraint, while the oxazolidine-2,4-dione may influence metabolic stability or solubility .
Crystallographic analysis using programs like SHELXL, part of the widely adopted SHELX system, is critical for resolving its three-dimensional structure and validating synthetic routes . Such structural precision is essential for comparing pharmacological properties with analogous compounds.
Properties
IUPAC Name |
3-[[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-13-7-22-15(21)18(13)6-9-4-17(5-9)14(20)10-1-2-11-12(3-10)23-8-16-11/h1-3,8-9H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUUTLXBBHMMDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)CN4C(=O)COC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole-6-carbonyl chloride, which is then reacted with azetidine-3-ylmethanol to form the intermediate compound. This intermediate is subsequently cyclized with oxazolidine-2,4-dione under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the biological activities of compounds containing the benzothiazole moiety, particularly in the context of antimicrobial, anticancer, and antitubercular effects:
- Antimicrobial Activity : Compounds with benzothiazole structures exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, making them promising candidates for developing new antibiotics .
- Anticancer Properties : The oxazolidine derivatives have been evaluated for their anticancer potential. In vitro studies indicate that these compounds can inhibit the growth of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties against neurodegenerative diseases. They have demonstrated inhibitory activity against enzymes like monoamine oxidase, which is relevant for treating conditions such as depression and Alzheimer's disease .
Case Study 1: Antitubercular Activity
A study focused on synthesizing novel benzothiazole-containing azetidinone derivatives revealed that certain compounds exhibited significant antitubercular activity against Mycobacterium tuberculosis. Compound A6 showed promising results compared to established drugs like isoniazid and rifampicin, suggesting that modifications to the azetidinone nucleus could enhance drug efficacy .
Case Study 2: Anticancer Activity
Research on benzothiazole-based thiazolidinone derivatives indicated strong anticancer activity against various cell lines. Derivatives with specific substitutions (e.g., methoxy and nitro groups) were particularly effective in inhibiting cancer cell proliferation, highlighting the importance of structural modifications in enhancing therapeutic effects .
Mechanism of Action
The mechanism of action of 3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The benzo[d]thiazole moiety may bind to certain enzymes or receptors, modulating their activity. The azetidine ring and oxazolidine-2,4-dione core contribute to the compound’s overall stability and reactivity, facilitating its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s uniqueness lies in its benzo[d]thiazole-6-carbonyl group, which distinguishes it from other azetidine derivatives. Below is a comparative analysis with a structurally related compound from recent patents:
Table 1: Structural and Functional Comparison
Key Observations:
The oxazolidine-2,4-dione moiety may confer greater metabolic stability than the difluoropropanol group in the patent compound, which could be prone to oxidative metabolism.
Biological Activity :
- The patent compound is explicitly designed for cancer treatment, targeting pathways involving indole and fluorinated aromatic systems . The target compound’s benzo[d]thiazole group, often associated with kinase inhibition or antimicrobial activity, suggests divergent therapeutic applications.
Physicochemical and Pharmacokinetic Properties
While exact data (e.g., solubility, logP) for the target compound are unavailable in the provided evidence, methodologies for deriving these properties can be inferred:
- Crystallographic Refinement : SHELX software enables precise measurement of bond lengths and angles, critical for predicting intermolecular interactions and solubility .
- Patent Insights : The patent compound’s solid forms (e.g., tartrate salts) highlight strategies to optimize bioavailability—a consideration applicable to the target compound if salt formation or co-crystallization is feasible .
Biological Activity
The compound 3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The structure of this compound integrates a benzothiazole moiety with an azetidine ring and an oxazolidine dione, which may contribute to its pharmacological properties.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 311.4 g/mol. The presence of heterocyclic rings enhances its chemical reactivity and biological activity. The benzothiazole component is particularly noted for its diverse pharmacological properties, including anticancer and antimicrobial activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₅O₃S |
| Molecular Weight | 311.4 g/mol |
| CAS Number | 2097857-64-0 |
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities:
- Anticancer Activity : Compounds containing benzothiazole derivatives have shown promising results against various cancer cell lines, including those derived from leukemia and solid tumors. For instance, studies have indicated that modifications to the benzothiazole nucleus can enhance anticancer potency by targeting specific receptors associated with tumor growth .
- Antimicrobial Properties : Some benzothiazole derivatives have been evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. However, the specific compound in focus has not been extensively tested for these properties in available literature.
- Cytotoxicity : In vitro studies have demonstrated that similar compounds can exhibit significant cytotoxic effects against human lymphocytes, suggesting potential applications in treating drug-resistant cancers .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
- A study on benzo[d]isothiazole derivatives found marked cytotoxicity against human CD4(+) lymphocytes, with some compounds inhibiting the growth of leukemia cell lines while showing limited activity against solid tumors .
- Another research effort synthesized novel benzothiazole compounds that inhibited cell proliferation in various cancer cell lines (A431, A549, H1299). These compounds also demonstrated anti-inflammatory effects by reducing cytokine activity (IL-6 and TNF-α) and promoting apoptosis at specific concentrations .
The mechanisms through which these compounds exert their biological effects often involve:
- Induction of Apoptosis : Many benzothiazole derivatives initiate programmed cell death in cancer cells through both extrinsic and intrinsic signaling pathways. This is crucial for the development of therapeutic agents aimed at cancer treatment .
- Cell Cycle Arrest : Certain derivatives have been shown to halt the progression of the cell cycle in cancer cells, thereby preventing tumor growth and proliferation .
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via multi-step reactions. For example, benzo[d]thiazole derivatives are often prepared by reacting thioureas with halogenated ketones under reflux in polar solvents like DMF. Key steps include:
Azetidine ring formation : Cyclization of precursors (e.g., 4-(benzo[d]thiazol-2-yl)benzenamine) with formaldehyde and amines under acidic conditions .
Oxazolidine-2,4-dione coupling : The azetidine intermediate is functionalized via nucleophilic substitution or amidation reactions. Optimal conditions include refluxing at 90–95°C for 4–6 hours and monitoring via TLC .
Purification : Recrystallization from ethanol or methanol ensures high purity (>80% yield) .
Q. How is structural characterization performed for this compound using spectroscopic techniques?
- Methodology :
- NMR : H and C NMR are critical for confirming the azetidine and oxazolidine rings. Peaks at δ 3.5–4.5 ppm (multiplet) indicate azetidine protons, while carbonyl signals (δ 165–175 ppm) confirm the oxazolidine-2,4-dione .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 403.12) and fragmentation patterns .
- IR : Absorption bands at 1700–1750 cm confirm C=O stretches in the oxazolidine ring .
Q. What are the standard protocols for assessing the purity of intermediates during synthesis?
- Methodology :
- TLC monitoring : Use silica gel plates with ethyl acetate/hexane (1:1) to track reaction progress .
- Melting point analysis : Sharp melting ranges (e.g., 204–206°C) indicate purity .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) provide retention times for quantification .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or lattice distortions?
- Methodology :
- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELX software refines structures by adjusting parameters like occupancy and thermal displacement .
- Handling twinning : For twinned crystals, employ SHELXL’s TWIN/BASF commands to model overlapping lattices .
- Validation : Check R-factors (<5%) and residual electron density maps to confirm accuracy .
Q. What strategies address contradictory bioactivity data in antimicrobial assays?
- Methodology :
- Dose-response curves : Test multiple concentrations (e.g., 1–100 µM) against bacterial strains (e.g., S. aureus ATCC 25923) to identify IC variability .
- Mechanistic studies : Perform molecular docking (e.g., AutoDock Vina) to assess binding to bacterial targets (e.g., DNA gyrase). Discrepancies may arise from differences in bacterial membrane permeability .
- Control experiments : Use reference antibiotics (e.g., ciprofloxacin) to validate assay conditions .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodology :
- ADMET prediction : Tools like SwissADME calculate logP (lipophilicity) and BBB permeability. For this compound, logP ~2.5 suggests moderate bioavailability .
- Molecular dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability. AMBER or GROMACS software packages are suitable .
- QSAR models : Correlate structural features (e.g., electron-withdrawing groups on the benzothiazole) with activity trends .
Q. What experimental designs mitigate low yields in azetidine ring formation?
- Methodology :
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization .
- Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions .
- Microwave synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 20 min) while maintaining >75% yield .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
